Insecticidal Potency of 7-Chloro-2,3-dihydrobenzofuran-3-yl Chrysanthemate vs. Allethrin Standard
In a comparative insecticidal assay against the American cockroach (Periplaneta americana), the 7-chloro-substituted 2,3-dihydrobenzofuran-3-yl chrysanthemate ester (compound 11c) exhibited significantly enhanced potency relative to the commercial pyrethroid standard allethrin. The study further demonstrated that substitution at the 7-position of the benzofuran nucleus generally enhanced insecticidal activity compared with substitutions at other positions [1].
| Evidence Dimension | Insecticidal potency (mortality/knockdown) |
|---|---|
| Target Compound Data | 7-Chloro-2,3-dihydrobenzofuran-3-yl chrysanthemate (11c) - 'much more potent than allethrin' (qualitative comparative statement) |
| Comparator Or Baseline | Allethrin (commercial pyrethroid insecticide standard) |
| Quantified Difference | Qualitatively superior potency; specific numerical knockdown/mortality values not provided in abstract |
| Conditions | In vivo insecticidal assay on Periplaneta americana (American cockroach) |
Why This Matters
For agrochemical discovery programs seeking new insecticidal leads with structural novelty, this data establishes that the 7-chloro substitution pattern is a validated pharmacophoric feature that confers measurable potency advantages over established pyrethroid benchmarks.
- [1] Nakada, Y.; Muramatsu, S.; Asai, M.; Tsuji, H.; Yura, Y. Synthesis and insecticidal activity of 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]thiophen-3-yl chrysanthemates. Agricultural and Biological Chemistry 1978, 42(9), 1767-1772. View Source
